molecular formula C19H19N3O B11191523 6-{[benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one

6-{[benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one

Cat. No.: B11191523
M. Wt: 305.4 g/mol
InChI Key: PBRAQELYLNUUQB-UHFFFAOYSA-N
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Description

6-{[Benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between benzylamine and a suitable diketone under acidic conditions.

    Introduction of the Benzyl(methyl)amino Group: This step involves the alkylation of the pyrimidine ring with benzyl chloride and methylamine in the presence of a base such as sodium hydride.

    Final Cyclization: The intermediate product undergoes cyclization to form the final compound under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it into dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-{[Benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-{[benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways. The compound may exert its effects through modulation of dopamine and serotonin levels, as well as inhibition of specific kinases and phosphatases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[Benzyl(methyl)amino]methyl}-2-phenylpyrimidin-4(3H)-one is unique due to its specific pyrimidine structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in research and industrial applications.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N3O/c1-22(13-15-8-4-2-5-9-15)14-17-12-18(23)21-19(20-17)16-10-6-3-7-11-16/h2-12H,13-14H2,1H3,(H,20,21,23)

InChI Key

PBRAQELYLNUUQB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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